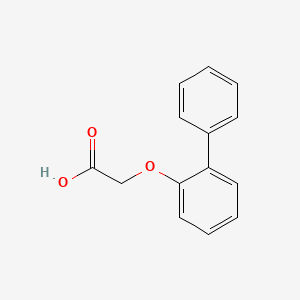

(Biphenyl-2-yloxy)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKUMOXHJKKTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277241 | |

| Record name | (biphenyl-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-75-4 | |

| Record name | 5348-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (biphenyl-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Biphenyl-2-yloxy)-acetic acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (Biphenyl-2-yloxy)-acetic acid, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a biphenyl derivative characterized by a carboxymethyl group attached to a biphenyl structure via an ether linkage. Its physicochemical properties are crucial for understanding its behavior in biological and chemical systems.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Molecular Weight | 228.25 g/mol | [1][2] |

| Melting Point | 109.5-110 °C | [3] |

| Boiling Point | 372.9 °C at 760 mmHg | [3] |

| Density | 1.202 g/cm³ | [3] |

| Refractive Index | 1.586 | [3] |

| logP (XLogP3) | 2.817 | [3] |

| Solubility | Soluble in water, ethanol, and acetone. | [1] |

Structural Information

The structural identifiers for this compound are essential for unambiguous identification and use in computational chemistry applications.

| Identifier | Value | Source |

| IUPAC Name | ([1,1'-biphenyl]-2-yloxy)acetic acid | |

| CAS Number | 5348-75-4 | [3] |

| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | [1] |

| InChI Key | MAKUMOXHJKKTDP-UHFFFAOYSA-N |

Experimental Protocols

Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate (Williamson Ether Synthesis)

Objective: To synthesize the ethyl ester of this compound from 2-hydroxybiphenyl and ethyl chloroacetate.

Materials:

-

2-hydroxybiphenyl

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a stir bar and reflux condenser, add 2-hydroxybiphenyl (1 equivalent) and anhydrous acetone.

-

Stir the mixture until the 2-hydroxybiphenyl is fully dissolved.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (biphenyl-2-yloxy)acetate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Ethyl (Biphenyl-2-yloxy)acetate

Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.

Materials:

-

Ethyl (biphenyl-2-yloxy)acetate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Stir bar

-

Round-bottom flask

-

pH paper or pH meter

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the ethyl (biphenyl-2-yloxy)acetate (1 equivalent) in ethanol in a round-bottom flask with a stir bar.

-

Add the sodium hydroxide solution (2-3 equivalents) to the flask.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Acidify the reaction mixture by slowly adding hydrochloric acid solution until the pH is approximately 2. A precipitate of this compound should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

Dry the purified this compound in a vacuum oven.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of (Biphenyl-2-yloxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid is a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, focusing on the Williamson ether synthesis. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 2-(2-phenylphenoxy)acetic acid, is an aromatic carboxylic acid derivative. The biphenyl moiety is a common structural motif in pharmacologically active compounds, and the introduction of an oxy-acetic acid group can enhance solubility and provide a key site for interaction with biological targets. This guide details a reliable and widely applicable method for its synthesis.

Primary Synthesis Pathway: Williamson Ether Synthesis

The most common and straightforward method for the preparation of this compound is the Williamson ether synthesis. This pathway involves two main steps: the formation of the phenoxide of 2-hydroxybiphenyl and its subsequent nucleophilic substitution reaction with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester.

Overall Reaction Scheme

Mechanism of the Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the first step, a strong base is used to deprotonate the hydroxyl group of 2-hydroxybiphenyl, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in a concerted step to form the ether linkage. The subsequent hydrolysis of the ester to the carboxylic acid is a standard saponification reaction.

Experimental Protocols

The following protocols are adapted from established procedures for Williamson ether synthesis and are tailored for the synthesis of this compound.

Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Hydroxybiphenyl | 170.21 | 10.0 g | 1.0 |

| Sodium Hydroxide | 40.00 | 2.35 g | 1.0 |

| Ethyl Chloroacetate | 122.55 | 8.0 mL | 1.5 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 20 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 2-hydroxybiphenyl in 100 mL of ethanol.

-

Slowly add a solution of 2.35 g of sodium hydroxide in 20 mL of water to the flask with stirring.

-

To the resulting solution, add 8.0 mL of ethyl chloroacetate.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

Extract the aqueous mixture with 3 x 75 mL of diethyl ether.

-

Combine the organic extracts and wash with 2 x 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl (biphenyl-2-yloxy)acetate.

Step 2: Hydrolysis of Ethyl (Biphenyl-2-yloxy)acetate to this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |

| Crude Ethyl (biphenyl-2-yloxy)acetate | 256.29 | From Step 1 |

| Sodium Hydroxide | 40.00 | 5.0 g |

| Ethanol | 46.07 | 50 mL |

| Water | 18.02 | 50 mL |

| Concentrated HCl | 36.46 | As needed |

Procedure:

-

Dissolve the crude ethyl (biphenyl-2-yloxy)acetate in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water.

-

Wash the aqueous solution with 2 x 50 mL of diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

-

The crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture to yield the pure product.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps and mechanisms in the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Mechanism of the Williamson ether synthesis step.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The Williamson ether synthesis, followed by hydrolysis, provides a reliable method for obtaining this valuable compound. The detailed protocols and mechanistic diagrams serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development. Careful execution of the described procedures should enable the successful synthesis and purification of this compound for further research and application.

The Rising Therapeutic Potential of (Biphenyl-2-yloxy)-acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (Biphenyl-2-yloxy)-acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have shown significant promise as anti-inflammatory and analgesic agents. A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

A significant body of research has focused on the development of this compound derivatives as selective COX-2 inhibitors.[1][2][3] The selective inhibition of COX-2 over COX-1 is a critical therapeutic goal, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Certain phenoxy acetic acid derivatives, including those with a biphenyl moiety, have demonstrated potent and selective COX-2 inhibition with IC50 values in the nanomolar range. For instance, some synthesized compounds exhibited IC50 values as low as 0.06 µM for COX-2.[1][3] This high degree of selectivity is a promising indicator of a favorable safety profile.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Phenoxy Acetic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5d | Not Reported | 0.08 | Not Reported |

| 5e | Not Reported | 0.07 | Not Reported |

| 5f | Not Reported | 0.06 | Not Reported |

| 7b | Not Reported | 0.09 | Not Reported |

| 10c | Not Reported | 0.08 | Not Reported |

| 10d | Not Reported | 0.07 | Not Reported |

| 10e | Not Reported | 0.06 | Not Reported |

| 10f | Not Reported | 0.06 | Not Reported |

| 6a | Not Reported | 0.03 | 365.4 |

| 6c | Not Reported | 0.03 | 196.9 |

| Celecoxib (Reference) | Not Reported | Not Reported | Not Reported |

| Mefenamic Acid (Reference) | Not Reported | Not Reported | Not Reported |

Data sourced from multiple studies on phenoxy acetic acid derivatives, some of which include a biphenyl structure.[1][2][3]

In Vivo Anti-inflammatory and Analgesic Models

The anti-inflammatory effects of these derivatives have been corroborated in various animal models. In the carrageenan-induced rat paw edema model, a standard for acute inflammation, pretreatment with active compounds led to a significant reduction in paw swelling.[1][4][5] For example, compound 4e, a 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, reduced paw edema at a dose of 100 mg/kg.[4][5] Furthermore, some phenoxy acetic acid derivatives demonstrated a significant inhibition of paw thickness (up to 63.35%) and paw weight (up to 68.26%).[1][3]

The analgesic potential has been evaluated using the acetic acid-induced writhing test in mice. Compound 4e showed a dose-dependent inhibition of writhing, indicating its analgesic properties.[4][5]

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Biphenyl Derivatives

| Compound | Animal Model | Dose | % Inhibition of Paw Edema | % Inhibition of Writhing |

| 4e | Rat | 100 mg/kg | Significant reduction | Dose-dependent |

| 5f | Rat | Not Reported | 63.35% (thickness), 68.26% (weight) | Not Reported |

| 7b | Rat | Not Reported | 46.51% (thickness), 64.84% (weight) | Not Reported |

Data compiled from studies on biphenyl and phenoxy acetic acid derivatives.[1][3][4][5]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema:

-

Male Wistar rats are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound or vehicle (control) is administered orally.

-

After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of edema inhibition is calculated using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test:

-

Swiss albino mice are divided into groups and fasted for 12 hours before the experiment.

-

The test compound or vehicle is administered orally.

-

After a defined period (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

The number of writhes (a specific stretching posture) is counted for a set duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

The percentage of protection against writhing is calculated as ((Wc - Wt) / Wc) * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Signaling Pathway

The anti-inflammatory action of these compounds is primarily mediated through the inhibition of the arachidonic acid cascade.

Caption: Selective inhibition of COX-2 by this compound derivatives.

Anticancer Activity

Recent studies have highlighted the potential of hydroxylated biphenyl compounds, structurally related to curcumin, as anticancer agents, particularly against malignant melanoma.[6]

In Vitro Cytotoxicity

Two novel hydroxylated biphenyl compounds, designated as 11 and 12, have demonstrated significant antiproliferative activity against melanoma cell lines (CN and GR).[6] These compounds exhibited low micromolar IC50 values while showing no toxicity towards normal human fibroblasts, indicating a favorable therapeutic window.[6]

Table 3: In Vitro Anticancer Activity of Hydroxylated Biphenyl Compounds against Melanoma Cells

| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 72h |

| 11 | CN | Not Reported | 1.7 ± 0.5 |

| 12 | CN | Not Reported | 2.0 ± 0.7 |

| 11 | GR | Not Reported | Not Reported |

| 12 | GR | Not Reported | Not Reported |

Data from a study on novel hydroxylated biphenyl compounds.[6]

Experimental Protocols

MTT Cell Proliferation Assay:

-

Cancer cells (e.g., melanoma cell lines CN and GR) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., 0.5–32 µM) for different time points (e.g., 24 and 72 hours).

-

After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well.

-

The plates are incubated for a further 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated using non-linear regression analysis.

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity

The biphenyl scaffold is also recognized for its presence in compounds with antimicrobial properties.[7][8][9][10] While specific data on the antimicrobial activity of this compound itself is limited in the current literature, related biphenyl derivatives have shown activity against various pathogens.

For instance, some biphenyl hydrazide-hydrazone derivatives are known to exhibit good antimicrobial activity.[7] Additionally, certain synthesized 4-biphenyl acetamide derivatives have demonstrated antifungal properties against Fusarium udum and Curvularia lunata.[7]

The antimicrobial potential of this compound derivatives represents a promising area for future research and development.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The demonstrated anti-inflammatory, analgesic, and anticancer activities, coupled with favorable selectivity profiles in some cases, warrant further investigation.

Future research should focus on:

-

Expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

-

Elucidating the detailed mechanisms of action , particularly for the observed anticancer effects, to identify novel molecular targets and pathways.

-

Conducting comprehensive preclinical studies , including pharmacokinetic and toxicological profiling, to assess the drug-like properties of the most promising candidates.

-

Investigating the antimicrobial spectrum of this compound derivatives to explore their potential in combating infectious diseases.

The continued exploration of this chemical scaffold holds the potential to deliver novel and effective therapeutic agents for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Anti-inflammatory and Analgesic Activity of a New Class of Biphenyl Analogs in Animal Models of Inflammation | Semantic Scholar [semanticscholar.org]

- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaji.net [oaji.net]

- 8. ijsdr.org [ijsdr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(Biphenyl-2-yloxy)-acetic Acid Pharmacophore: A Technical Guide on its Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Disclaimer: Direct experimental data for (Biphenyl-2-yloxy)-acetic acid is not extensively available in public literature. This guide utilizes data from its close structural and functional analog, Fenofibric Acid , to illustrate the potential of the biphenyl-oxy-acetic acid pharmacophore. Fenofibric acid is the active metabolite of the widely used lipid-lowering drug, fenofibrate, and a well-characterized agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). The principles, pathways, and protocols described are representative of how this chemical scaffold is likely to function and would be evaluated.

Executive Summary

The biphenyl moiety is a recognized pharmacophore in drug discovery, contributing to the biological activity of numerous therapeutic agents. The this compound scaffold, combining a biphenyl group, an ether linkage, and a carboxylic acid, presents a compelling architecture for interaction with nuclear receptors. While specific data on the 2-oxy isomer is limited, the closely related fibrate class of drugs, particularly the active metabolite fenofibric acid, provides a strong basis for its potential as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.

This document outlines the core mechanism of action, pharmacophoric features, quantitative biological data, and detailed experimental protocols relevant to evaluating this class of compounds, using fenofibric acid as the primary exemplar. The activation of PPARα is a critical mechanism for regulating lipid metabolism and inflammation, making this pharmacophore a significant area of interest for treating metabolic diseases like hyperlipidemia.

The Biphenyl-Oxy-Acetic Acid Pharmacophore

The potential of the this compound scaffold is best understood by dissecting its key structural features, which are characteristic of PPAR agonists.

-

Biphenyl Group: Provides a large, hydrophobic region that can occupy the spacious ligand-binding pocket (LBP) of the PPARα receptor. This interaction is crucial for anchoring the molecule.

-

Carboxylic Acid: This acidic head group is a critical feature. It typically forms a key hydrogen bond interaction with a specific tyrosine residue (Tyr464 in human PPARα) in the activation function-2 (AF-2) helix of the receptor, which is essential for stabilizing the active conformation and initiating transcriptional activation.

-

Ether Linkage & Acetic Acid Chain: This component acts as a spacer, providing the correct orientation and distance for the carboxylic acid to interact with the key amino acid residues within the LBP.

Below is a conceptual diagram illustrating these key pharmacophoric features.

Caption: Key pharmacophoric features of the biphenyl-oxy-acid scaffold.

Core Mechanism of Action: PPARα Signaling Pathway

Fenofibric acid, the active form of fenofibrate, exerts its therapeutic effects by activating PPARα, a ligand-dependent transcription factor. The activation of PPARα leads to the modulation of numerous genes involved in fatty acid and lipoprotein metabolism.

The signaling cascade proceeds as follows:

-

Ligand Binding: Fenofibric acid enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

-

Heterodimerization: This binding induces a conformational change in PPARα, causing it to form a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARα-RXR heterodimer binds to specific DNA sequences in the promoter regions of target genes. These sequences are known as Peroxisome Proliferator Response Elements (PPREs).

-

Transcriptional Regulation: The binding of the complex to PPREs recruits co-activator proteins, which initiates the transcription of target genes. This leads to an increase in the synthesis of proteins involved in fatty acid transport and oxidation (e.g., CPT1, ACOX1) and lipoprotein metabolism (e.g., lipoprotein lipase, ApoA-I), ultimately leading to reduced triglyceride levels.

Caption: PPARα signaling pathway activated by a fibrate ligand.

Quantitative Biological Data

The potency of a PPARα agonist is typically quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in various assays. The following table summarizes the reported in vitro activity of fenofibric acid on human PPAR subtypes.

| Compound | Target | Assay Type | Value (EC₅₀/IC₅₀) | Efficacy | Reference |

| Fenofibric Acid | hPPARα | Transactivation Assay | 9.47 µM (EC₅₀) | 104% | |

| Fenofibric Acid | hPPARγ | Transactivation Assay | 61.0 µM (EC₅₀) | 87.7% | |

| Fenofibric Acid | hPPARδ | Transactivation Assay | No Activity | - | |

| Fenofibric Acid | hPPARα | - | 30 µM (EC₅₀) | - |

hPPAR: human Peroxisome Proliferator-Activated Receptor EC₅₀: Half-maximal effective concentration

Experimental Protocols

To evaluate the potential of this compound or its analogs as PPARα agonists, a cell-based reporter gene assay is a standard and robust method.

PPARα Reporter Gene Assay

This assay measures the ability of a compound to activate PPARα and induce the expression of a downstream reporter gene, such as luciferase.

Caption: Workflow for a PPARα luciferase reporter gene assay.

Detailed Protocol (Representative):

-

Cell Culture & Transfection:

-

HEK293 or HepG2 cells are commonly used.

-

Cells are co-transfected with two plasmids:

-

An expression vector containing the full-length human PPARα gene.

-

A reporter plasmid containing multiple copies of a PPRE sequence upstream of a minimal promoter driving the firefly luciferase gene.

-

-

A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, the cells are seeded into 96-well plates.

-

The cells are then treated with a serial dilution of the test compound (e.g., this compound) and a known agonist like fenofibric acid (positive control). A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for 24-48 hours to allow for receptor activation and expression of the luciferase reporter gene.

-

-

Luciferase Assay:

-

After incubation, the culture medium is removed, and cells are lysed.

-

A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate.

-

-

Data Acquisition and Analysis:

-

The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

The signal is normalized (e.g., to Renilla luciferase activity or cell viability).

-

The normalized data is plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ value.

-

(Biphenyl-2-yloxy)-acetic acid: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid is a biphenyl ether derivative with a structural resemblance to a class of non-steroidal anti-inflammatory drugs (NSAIDs). While specific research on this compound is limited, its history and biological activities are intrinsically linked to the development of related molecules, most notably fenclofenac. This technical guide provides a comprehensive overview of this compound, drawing insights from analogous compounds to detail its probable discovery, synthesis, and mechanism of action. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Discovery and History

The discovery of this compound is not well-documented as a standalone event. Instead, its origins can be traced back to the extensive research and development of NSAIDs throughout the mid-20th century. The core structure, a biphenyl ether linked to an acetic acid moiety, was a key pharmacophore explored for its anti-inflammatory properties.

The most prominent analogue, fenclofenac, or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, was synthesized and evaluated for its potent anti-inflammatory effects. It is highly probable that this compound, the unsubstituted parent compound of this series, was synthesized and assessed during the structure-activity relationship (SAR) studies that led to the development of fenclofenac. Pharmaceutical research at the time often involved the systematic synthesis of a series of analogues to understand the impact of various substituents on biological activity. While fenclofenac, with its dichlorinated ring, emerged as a clinical candidate, the parent compound likely served as a benchmark for these comparative studies. Fenclofenac was later withdrawn from the market due to side effects, a fate common to many NSAIDs of that era.

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for forming diaryl ethers and attaching the acetic acid side chain. The two most relevant synthetic routes are the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, combine 2-phenylphenol (1.0 eq), methyl 2-bromophenylacetate (1.1 eq), potassium carbonate (2.0 eq) as the base, and copper(I) iodide (0.1 eq) as the catalyst.

-

Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl (biphenyl-2-yloxy)-acetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Final Product Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate this compound. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route, involving the reaction of an alkoxide with an organohalide.

Experimental Protocol: Williamson Ether Synthesis for the Synthesis of this compound

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-phenylphenol (1.0 eq) in a dry polar aprotic solvent such as DMF or acetone. Add a strong base like sodium hydride (1.1 eq) portion-wise at 0°C and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-phenylphenoxide.

-

Ether Formation: To the freshly prepared alkoxide solution, add a solution of an haloacetic acid ester, such as ethyl bromoacetate (1.1 eq), dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude ethyl (biphenyl-2-yloxy)-acetate.

-

Hydrolysis and Isolation: Follow steps 6 and 7 from the Ullmann condensation protocol to hydrolyze the ester and isolate the final this compound.

Biological Activity and Mechanism of Action

Based on its structural similarity to fenclofenac and other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.

Prostaglandin Synthesis Signaling Pathway

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed using standard in vitro and in vivo models.

3.2.1 In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and a suitable peroxidase.

-

Compound Incubation: Add various concentrations of this compound (dissolved in DMSO) to the wells containing the enzyme and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) spectrophotometrically. The rate of color development is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.2.2 In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID like indomethacin.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

Quantitative Data and Structure-Activity Relationship (SAR)

Table 1: Comparative Anti-inflammatory Activity of Fenclofenac and other NSAIDs

| Compound | In Vitro COX Inhibition (IC50, µM) | In Vivo Carrageenan Paw Edema (ED50, mg/kg) |

| Fenclofenac | ~10 (COX-1), ~20 (COX-2) | ~25 |

| Indomethacin | ~0.1 (COX-1), ~1 (COX-2) | ~3 |

| Ibuprofen | ~15 (COX-1), ~250 (COX-2) | ~10 |

| Celecoxib | ~15 (COX-1), ~0.04 (COX-2) | ~1 |

Note: The data presented are approximate values compiled from various literature sources for comparative purposes.

The SAR for this class of compounds suggests that the presence and position of substituents on the biphenyl rings significantly influence potency and COX selectivity.

Caption: Structure-Activity Relationship (SAR) logic for biphenyl ether acetic acids.

Experimental Workflow Visualization

The overall process of synthesizing and evaluating a compound like this compound can be summarized in the following workflow.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents a foundational structure within a class of NSAIDs that includes the clinically evaluated drug fenclofenac. While direct research on this specific molecule is limited, a comprehensive understanding of its synthesis, mechanism of action, and potential biological activity can be extrapolated from the extensive studies conducted on its analogues. The synthetic routes are well-established, and the biological evaluation would follow standard protocols for NSAID discovery. This technical guide provides a framework for researchers interested in exploring this and related biphenyl ether structures for potential therapeutic applications. Further investigation into the specific biological profile of this compound could provide valuable data for the design of novel anti-inflammatory agents with improved efficacy and safety profiles.

Spectroscopic and Spectrometric Analysis of (Biphenyl-2-yloxy)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for (Biphenyl-2-yloxy)-acetic acid (CAS Number: 5348-75-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, expected characteristic Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines comprehensive, standardized experimental protocols for the acquisition of such data, intended to guide researchers in their own analytical work.

Core Spectroscopic and Spectrometric Data

The following tables summarize the predicted and expected spectroscopic and spectrometric data for this compound.

Table 1: Predicted ¹H NMR Data

Predicted for a solution in CDCl₃ at 400 MHz.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.5 - 7.6 | Multiplet | 2H | Aromatic protons |

| ~7.3 - 7.45 | Multiplet | 5H | Aromatic protons |

| ~7.0 - 7.1 | Multiplet | 2H | Aromatic protons |

| 4.68 | Singlet | 2H | Methylene protons (-O-CH₂-) |

Table 2: Predicted ¹³C NMR Data

Predicted for a solution in CDCl₃ at 100 MHz.

| Chemical Shift (ppm) | Assignment |

| ~173.0 | Carboxylic acid carbon (-COOH) |

| ~155.0 | Aromatic carbon (-O-Ar) |

| ~138.0 | Aromatic carbon (quaternary) |

| ~132.0 | Aromatic carbon (quaternary) |

| ~131.0 | Aromatic carbon |

| ~129.5 | Aromatic carbon |

| ~128.0 | Aromatic carbon |

| ~127.5 | Aromatic carbon |

| ~123.0 | Aromatic carbon |

| ~115.0 | Aromatic carbon |

| ~65.0 | Methylene carbon (-O-CH₂-) |

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid)[1] |

| 3100 - 3000 | Medium | C-H stretch (Aromatic)[2] |

| 2960 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1760 - 1690 | Strong | C=O stretch (Carboxylic acid)[1] |

| 1600 - 1450 | Medium to Strong | C=C stretch (Aromatic rings)[3] |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid and Ether)[1] |

| 1250 - 1000 | Strong | C-O stretch (Aryl ether) |

| 950 - 910 | Medium, Broad | O-H bend (Carboxylic acid)[1] |

Table 4: Expected Mass Spectrometry Fragmentation

Based on Electron Ionization (EI) Mass Spectrometry.

| m/z | Ion | Comments |

| 228 | [C₁₄H₁₂O₃]⁺• | Molecular ion (M⁺•) |

| 183 | [C₁₂H₉O]⁺ | Loss of -COOH (mass 45)[4][5] |

| 169 | [C₁₂H₉O]⁺ | Loss of -CH₂COOH (mass 59) |

| 152 | [C₁₂H₈]⁺• | Loss of H₂O from the fragment at m/z 170 |

| 115 | [C₉H₇]⁺ | Further fragmentation of the biphenyl core |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 45 | [COOH]⁺ | Carboxyl fragment[6] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[7]

-

If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).[7]

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer) :

-

¹H NMR :

-

Observe frequency: 400 MHz

-

Pulse width: ~10 µs (90° pulse)

-

Acquisition time: 3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

Temperature: 298 K

-

-

¹³C NMR :

-

Observe frequency: 100 MHz

-

Pulse width: ~12 µs (90° pulse)

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Instrument Parameters (FTIR) :

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[9]

-

The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) if further separation is required.[10]

-

-

Instrument Parameters (Example for ESI-LC-MS) :

-

Ionization Mode : Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range : m/z 50-500

-

Capillary Voltage : 3-4 kV

-

Drying Gas Flow and Temperature : Optimized for the specific instrument and solvent system.

-

-

Data Analysis :

-

Identify the molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.

-

Analyze the fragmentation pattern to elucidate the structure.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.

Caption: General workflow for the spectroscopic and spectrometric analysis of a solid organic compound.

Caption: Simplified expected fragmentation pathway of this compound in EI-MS.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

- 10. organomation.com [organomation.com]

(Biphenyl-2-yloxy)-acetic Acid: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid, also known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) derived from biphenylacetic acid. As an active metabolite of fenbufen, it is primarily used topically for the management of pain and inflammation associated with musculoskeletal disorders. The efficacy and safety of a pharmaceutical formulation are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and under different stress conditions, critical parameters for formulation development, and ensuring product quality and shelf-life.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | Felbinac, 4-Biphenylacetic acid | N/A |

| CAS Number | 5348-75-4 | N/A |

| Molecular Formula | C₁₄H₁₂O₃ | N/A |

| Molecular Weight | 228.24 g/mol | N/A |

| pKa | 4.29 ± 0.10 (Predicted) | |

| Appearance | White to beige powder/solid |

Solubility Profile

The solubility of this compound is a critical determinant of its bioavailability and formulation design. The following sections summarize its solubility in various solvent systems.

Solubility in Organic Solvents

This compound exhibits varied solubility in common organic solvents. Quantitative data is available for Dimethyl Sulfoxide (DMSO), with qualitative descriptions for other solvents.

| Solvent | Solubility | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [1] |

| Methanol | Soluble | Not Specified | [2] |

| Methanol | Slightly Soluble | Not Specified | [3] |

| Ethanol | Practically Insoluble | Not Specified | [2] |

| Acetone | Not Specified | Not Specified | N/A |

| Acetonitrile | Slightly Soluble | Not Specified | [3] |

Note: The conflicting qualitative descriptions for methanol solubility ("soluble" vs. "slightly soluble") highlight the need for further quantitative studies.

Aqueous Solubility

The aqueous solubility of this compound is pH-dependent due to the presence of a carboxylic acid functional group. As a weak acid with a pKa of approximately 4.29, its solubility is expected to increase significantly at pH values above its pKa.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life and identifying potential degradation pathways. Forced degradation studies are instrumental in developing stability-indicating analytical methods.

Forced Degradation Studies

A validated stability-indicating HPLC method has been developed to assess the stability of Felbinac under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and thermal stress[4].

| Stress Condition | Observation |

| Acid Hydrolysis | Decomposition observed |

| Alkaline Hydrolysis | Decomposition observed |

| Oxidative Stress | Decomposition observed |

| Thermal Stress | Decomposition observed |

| Photolysis | Information not available |

Note: Specific quantitative data on the percentage of degradation under each condition and the identification of the resulting degradation products were not available in the reviewed literature. Such studies, likely conducted by pharmaceutical manufacturers, are typically proprietary.

Potential Degradation Pathways

While specific degradation products for this compound under forced conditions are not detailed in the available literature, potential degradation pathways for similar NSAIDs containing a phenylacetic acid moiety, such as diclofenac, include decarboxylation, hydroxylation, and cleavage of the ether linkage under strenuous conditions. In formulated products, interactions with excipients can also lead to degradation. For instance, in the presence of l-menthol, an esterification reaction can occur, forming an l-menthol ester of felbinac[5].

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method

A reported stability-indicating HPLC method for the analysis of Felbinac and its degradation products is detailed below[4].

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 273 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Forced Degradation Study Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 80°C) for a specified duration. Withdraw samples at different time points, neutralize with a suitable base, and dilute for analysis.

-

Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution (e.g., at 80°C) for a defined period. Withdraw samples, neutralize with a suitable acid, and dilute for analysis.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Protect the solution from light. Withdraw samples at various time intervals and dilute for analysis.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven for a specified period. Dissolve the stressed solid, dilute, and analyze.

-

Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples after exposure.

-

Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The peak purity of the parent drug should be assessed to ensure no co-eluting degradation products. For significant degradation products, LC-MS/MS can be employed for structural elucidation.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While qualitative data and established analytical methodologies provide a strong foundation, there is a clear need for more comprehensive quantitative data, particularly regarding its solubility in a wider range of pharmaceutically relevant solvents and a detailed pH-solubility profile. Furthermore, the identification and characterization of degradation products from forced degradation studies are essential for a complete stability profile. Such data are invaluable for the rational design of robust and effective formulations of this compound.

References

(Biphenyl-2-yloxy)-acetic acid: A Comprehensive Technical Guide to its Therapeutic Potential as a Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid and its derivatives have emerged as a promising class of therapeutic agents, with a primary focus on the inhibition of Bruton's Tyrosine Kinase (BTK). This technical guide provides an in-depth analysis of the therapeutic potential of this chemical scaffold, with a particular emphasis on its derivative, Fenebrutinib (GDC-0853). Fenebrutinib is a potent, selective, and non-covalent inhibitor of BTK currently under investigation for the treatment of autoimmune diseases, most notably multiple sclerosis (MS). This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound serves as a foundational structure for the development of targeted therapies. While information on the parent compound is limited, its structural motif is present in Fenebrutinib, a highly selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of B-cells and myeloid cells, such as microglia.[1][2] Dysregulation of BTK signaling is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies.[1] Fenebrutinib's unique non-covalent and reversible binding mode to BTK offers a potential advantage in terms of safety and off-target effects.[3] This guide will explore the therapeutic targeting of BTK by this compound derivatives, focusing on the extensive data available for Fenebrutinib.

Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

The primary therapeutic target of Fenebrutinib, a derivative of this compound, is Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[1] Beyond its role in B-cells, BTK is also expressed in myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[4][5] In these cells, BTK is involved in Fc receptor (FcR) and Toll-like receptor (TLR) signaling, contributing to inflammatory responses.[1][2] The dual inhibition of BTK in both B-cells and microglia makes it an attractive target for diseases with both peripheral and central inflammatory components, such as multiple sclerosis.[4][5]

Mechanism of Action

Fenebrutinib acts as a potent and highly selective non-covalent inhibitor of BTK.[3] Unlike covalent BTK inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, Fenebrutinib binds reversibly to the ATP-binding pocket.[6] This reversible binding, coupled with a long target residence time, leads to sustained inhibition of BTK activity.[3] By blocking the kinase activity of BTK, Fenebrutinib disrupts the downstream signaling cascade, preventing the activation of key signaling molecules such as phospholipase C gamma 2 (PLCγ2), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK).[3] This ultimately leads to the modulation of B-cell and microglial functions, including reduced activation, proliferation, and cytokine release.[3][7]

Quantitative Data

The following tables summarize the key quantitative data for Fenebrutinib, the extensively studied derivative of this compound.

Table 1: In Vitro Potency and Selectivity of Fenebrutinib

| Parameter | Value | Reference |

| BTK Ki | 0.91 nM | [3] |

| BTK IC50 (Enzymatic) | 2 nM | |

| Selectivity vs. other kinases | >130-fold | [8][9] |

| BTK Residence Time | 18.3 ± 2.8 hours | [3] |

Table 2: Cellular Activity of Fenebrutinib

| Assay | Cell Type | IC50 | Reference |

| BCR-induced CD69 expression | Human B-cells | 8.4 nM | [3] |

| FcγR-mediated TNF-α release | Human Monocytes | 1.3 nM | [3] |

| BTK Y223 Autophosphorylation | Human Whole Blood | 11 nM | [3] |

| Myeloid Cell CD63 Expression | Human Whole Blood | 31 nM |

Table 3: Clinical Efficacy of Fenebrutinib in Multiple Sclerosis (Phase II FENopta Study)

| Endpoint | Fenebrutinib | Placebo | % Reduction | p-value | Reference |

| Annualized Relapse Rate (48 weeks) | 0.04 | N/A | N/A | N/A | [4][10] |

| New T1 Gd+ lesions (12 weeks) | 0.077 | 0.245 | 69% | 0.0022 | [1] |

| New or enlarging T2 lesions (12 weeks) | N/A | N/A | 74% | N/A | [10] |

| Relapse-free patients (48 weeks) | 96% | N/A | N/A | N/A | [7][10] |

| Patients free of T1 Gd+ lesions (48 weeks) | 99% | N/A | N/A | N/A | [4][10] |

Table 4: Clinical Efficacy of Fenebrutinib in Multiple Sclerosis (Phase III FENhance and FENtrepid Studies)

| Study | Comparison | Primary Endpoint | Result | Reference |

| FENhance 2 (Relapsing MS) | vs. Teriflunomide | Annualized Relapse Rate | Significantly reduced | [8][11][12][13][14] |

| FENtrepid (Primary Progressive MS) | vs. Ocrelizumab | Time to onset of 12-week confirmed disability progression | Non-inferior | [11][12][13][15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound derivatives like Fenebrutinib.

BTK Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro potency of a test compound to inhibit BTK enzyme activity.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.[11][17][18][19]

Materials:

-

BTK enzyme (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., Fenebrutinib)

-

Staurosporine (positive control)

-

384-well plates

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X working solution of the Kinase/Antibody mixture in Kinase Buffer A.

-

Prepare a 4X working solution of the Tracer in Kinase Buffer A.

-

Prepare a serial dilution of the test compound and control inhibitor (Staurosporine) at 4X the final desired concentration in Kinase Buffer A containing 4% DMSO.

-

-

Assay Protocol (Final volume: 20 µL):

-

Add 5 µL of the 4X test compound or control to the wells of a 384-well plate.

-

Add 5 µL of Kinase Buffer A to the "0% displacement" control wells.

-

Add 5 µL of a high concentration of a known inhibitor to the "100% displacement" control wells.

-

Add 10 µL of the 2X Kinase/Antibody mixture to all wells.

-

Add 5 µL of the 4X Tracer to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

B-Cell Activation Assay (Flow Cytometry)

Objective: To assess the effect of a test compound on the activation of B-cells in human peripheral blood mononuclear cells (PBMCs) or whole blood.

Principle: B-cell activation can be measured by the upregulation of surface markers such as CD69 and CD86, which can be quantified by flow cytometry.[5][9][12][20][21]

Materials:

-

Human PBMCs or whole blood

-

RPMI 1640 medium supplemented with 10% FBS

-

B-cell stimulus (e.g., anti-IgM antibody)

-

Test compound (e.g., Fenebrutinib)

-

Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86

-

Viability dye (e.g., 7-AAD)

-

Flow Cytometry Staining Buffer (PBS with 2% FBS)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation and Stimulation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 medium.

-

Plate 2 x 10⁵ cells per well in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C.

-

Stimulate the cells with anti-IgM antibody for 18-24 hours at 37°C in a 5% CO₂ incubator. Include unstimulated and vehicle-treated controls.

-

-

Staining:

-

Harvest the cells and wash with Flow Cytometry Staining Buffer.

-

Resuspend the cells in 50 µL of staining buffer containing the viability dye and the fluorochrome-conjugated antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in 200 µL of staining buffer and acquire data on a flow cytometer.

-

Gate on live, single CD19+ B-cells.

-

Analyze the expression of CD69 and CD86 on the gated B-cell population.

-

Determine the percentage of activated B-cells and the median fluorescence intensity (MFI) for each marker.

-

Calculate the IC₅₀ value for the inhibition of B-cell activation.

-

Microglia Activation Assay (Cytokine Release ELISA)

Objective: To evaluate the effect of a test compound on the release of pro-inflammatory cytokines from activated microglia.

Principle: Activated microglia release cytokines such as TNF-α and IL-6, which can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[6][22][23][24][25]

Materials:

-

Human or murine microglial cell line (e.g., HMC3 or BV-2) or primary microglia

-

Culture medium (e.g., DMEM with 10% FBS)

-

Microglial stimulus (e.g., Lipopolysaccharide (LPS) or aggregated IgG)

-

Test compound (e.g., Fenebrutinib)

-

ELISA kit for the cytokine of interest (e.g., TNF-α)

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate microglia at a density of 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

-

-

ELISA:

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's protocol. Briefly:

-

Coat a 96-well ELISA plate with the capture antibody overnight.

-

Block the plate with a blocking buffer.

-

Add the collected supernatants and standards to the plate and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution.

-

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using an ELISA plate reader.

-

Generate a standard curve using the recombinant cytokine standards.

-

Calculate the concentration of the cytokine in the supernatants based on the standard curve.

-

Determine the IC₅₀ value for the inhibition of cytokine release.

-

Visualizations

BTK Signaling Pathway in B-Cells

References

- 1. neurologytoday.aan.com [neurologytoday.aan.com]

- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. roche.com [roche.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. M2 Phenotype Microglia-derived Cytokine Stimulates Proliferation and Neuronal Differentiation of Endogenous Stem Cells in Ischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmexec.com [pharmexec.com]

- 8. gene.com [gene.com]

- 9. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]

- 10. neurologylive.com [neurologylive.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. neurologylive.com [neurologylive.com]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. Multiple Sclerosis Foundation - Study suggests BTK inhibitor slows MS disability progression as effectively as Ocrevus [msfocus.org]

- 16. Fenebrutinib shows strong results in Phase III MS trials | ACNR [acnr.co.uk]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. research.pasteur.fr [research.pasteur.fr]

- 22. Use of Meso-Scale Discovery™ to Examine Cytokine Content in Microglia Cell Supernatant | Springer Nature Experiments [experiments.springernature.com]

- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 24. Cytokine Elisa [bdbiosciences.com]

- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of (Biphenyl-2-yloxy)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid is a synthetic compound featuring a biphenyl scaffold, a structural motif prevalent in numerous biologically active molecules. Biphenyl derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antihyperglycemic properties. This technical whitepaper provides an in-depth exploration of the in silico modeling and molecular docking of this compound. While direct computational studies on this specific molecule are not extensively published, this guide synthesizes data from closely related analogues to predict its biological targets and binding interactions. We present detailed experimental protocols for computational analysis, summarize potential quantitative data, and visualize relevant biological pathways and experimental workflows. The primary predicted targets for this compound, based on structural similarity to known inhibitors and agonists, are Aldose Reductase (AR) and Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction

The biphenyl moiety serves as a critical pharmacophore in a wide range of therapeutic agents. Its derivatives are known to interact with various biological targets, leading to a spectrum of physiological effects. For instance, several derivatives of biphenyl-4-yloxy acetic acid are recognized as potential anti-inflammatory and analgesic drugs with reduced ulcerogenic potential. Furthermore, a series of benzofuran/benzothiophene biphenyl oxo-acetic acids have been identified as potent inhibitors of protein tyrosine phosphatase 1B, exhibiting good oral antihyperglycemic activity[1]. Given this precedent, this compound holds promise as a modulator of key biological pathways.

This guide focuses on the computational approaches used to elucidate the potential mechanisms of action of this compound. In silico modeling and molecular docking are powerful tools in modern drug discovery, enabling the prediction of ligand-protein interactions, binding affinities, and the rational design of more potent and selective drug candidates.

Predicted Biological Targets and Signaling Pathways

Based on the structural features of this compound, particularly the biphenyl and carboxylic acid groups, two primary target families are hypothesized: Aldose Reductase and Peroxisome Proliferator-Activated Receptors.

Aldose Reductase (AR) and the Polyol Pathway

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol[2]. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy[2][3]. Inhibition of AR is a key therapeutic strategy to mitigate these complications. Many known AR inhibitors are carboxylic acid derivatives[2][4].

The signaling pathway below illustrates the role of Aldose Reductase in diabetic complications.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a crucial role in regulating glucose and lipid metabolism[5][6]. They are established targets for the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. PPAR agonists often contain a carboxylic acid head group and a hydrophobic tail, a structural pattern present in this compound.

The signaling pathway below depicts the general mechanism of PPAR activation.

In Silico Modeling and Docking: Methodologies

A standard workflow for in silico analysis involves receptor and ligand preparation, molecular docking, and post-docking analysis such as molecular dynamics simulations.

Experimental Protocols

3.1.1 Receptor Preparation

-

Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., human Aldose Reductase, PDB ID: 1US0, or PPARγ, PDB ID: 2ATH) is retrieved from the Protein Data Bank (PDB).

-

Pre-processing: Using molecular modeling software such as AutoDock Tools or Maestro (Schrödinger), the protein structure is prepared by:

-

Removing water molecules and any co-crystallized ligands or non-essential co-factors.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Repairing any missing side chains or loops if necessary.

-

-

Binding Site Definition: The active site for docking is defined by creating a grid box that encompasses the known binding pocket of the co-crystallized ligand or catalytically important residues.

3.1.2 Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-

Energy Minimization: The 3D structure is energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge and Rotatable Bond Assignment: Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

3.1.3 Molecular Docking

-

Algorithm Selection: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, is chosen to perform the docking simulation.

-

Docking Simulation: The prepared ligand is docked into the defined binding site of the prepared receptor. The program generates a series of possible binding poses.

-

Pose Analysis: The resulting poses are clustered based on root-mean-square deviation (RMSD) and ranked according to their predicted binding affinity (docking score), typically in kcal/mol. The top-scoring poses are visually inspected to analyze key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-stacking.

3.1.4 Molecular Dynamics (MD) Simulation

-

System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of solvent (e.g., water), and counter-ions are added to neutralize the system.

-